1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
Overview
Description
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- is a synthetic organic compound belonging to the isoquinolinedione family. Isoquinolinediones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structural features, is of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the isoquinolinedione core.
Amination: Introduction of the amino group at the 7-position.
Dimethylation: Introduction of the dimethyl groups at the 4-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-: Lacks the nitro group.
1,3(2H,4H)-Isoquinolinedione, 7-nitro-4,4-dimethyl-: Lacks the amino group.
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-chloro-: Has a chloro group instead of a nitro group.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- is unique due to the presence of both amino and nitro groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
7-amino-4,4-dimethyl-8-nitroisoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)5-3-4-6(12)8(14(17)18)7(5)9(15)13-10(11)16/h3-4H,12H2,1-2H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNPGLZPCSZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=C(C=C2)N)[N+](=O)[O-])C(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455885 | |
Record name | 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99911-28-1 | |
Record name | 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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